2-(Methylsulfanyl)cyclopentan-1-amine
Description
The study of heterocyclic and functionalized alicyclic compounds is a driving force in the development of new materials and therapeutic agents. It is within this dynamic landscape that 2-(Methylsulfanyl)cyclopentan-1-amine, with its distinct cyclopentane (B165970) framework functionalized with both an amine and a methylsulfanyl group, presents a compelling case for investigation.
Cyclic Amines: Saturated cyclic amines are prominent and bioactive motifs found in a wide array of medicinal compounds and natural products. acs.org They are also highly valued as building blocks in the synthesis of more complex molecules of medicinal or biological interest. acs.org The cyclopentane ring, a common scaffold in organic chemistry, provides a defined three-dimensional structure that can influence the biological activity and physical properties of a molecule. The synthesis of cyclopentane derivatives is a well-established field, with numerous methods available for their construction. organic-chemistry.org
Thioethers: The thioether group (C-S-C) is a key structural element in many biologically active compounds and functional materials. chemsynthesis.com The formation of the carbon-sulfur bond is a frequent operation in the pharmaceutical industry, accounting for a significant percentage of carbon-heteroatom bond formations. chemsynthesis.com Thioethers are known for their chemical stability and can participate in a range of chemical transformations. Furthermore, thioether-containing compounds have been investigated for various medicinal applications. The synthesis of thioethers can be achieved through several methods, including nucleophilic substitution and metal-catalyzed reactions. organic-chemistry.org
The combination of a cyclic amine and a thioether in this compound results in a bifunctional molecule with the potential for diverse reactivity and biological interactions. The relative positioning of the amine and methylsulfanyl groups on the cyclopentane ring can lead to stereoisomers, each with potentially unique properties and applications.
| Property | Value | Source |
| Molecular Formula | C6H13NS | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI | InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3 | PubChem |
| InChIKey | LYDDFFMJUBFRAW-UHFFFAOYSA-N | PubChem |
| SMILES | CSC1CCCC1N | PubChem |
Table 1: Basic chemical properties of this compound.
While direct and extensive research on this compound is not widely documented in publicly available literature, its academic significance can be inferred from the broader context of its chemical class and the research trends in related areas. The compound's structure suggests several potential avenues for investigation.
As a Synthetic Building Block: The presence of both a primary amine and a thioether group makes this compound a versatile building block in organic synthesis. wpmucdn.comnih.govenamine.net The amine functionality can be readily modified to form amides, sulfonamides, and other nitrogen-containing derivatives. The thioether can be oxidized to sulfoxides and sulfones, which are also important functional groups in medicinal chemistry. This dual functionality allows for the construction of a diverse library of compounds for screening and development. For instance, related cyclopentane-based structures have been synthesized as analogs of biologically active molecules. nih.gov
Medicinal Chemistry Exploration: The structural motifs present in this compound are found in various compounds with demonstrated biological activity. Cyclic amines are integral to many pharmaceuticals, and thioether-containing molecules have shown promise in various therapeutic areas. The investigation of this compound and its derivatives could lead to the discovery of new therapeutic agents. The increasing interest in novel scaffolds for drug discovery, such as bicyclo[1.1.1]pentanes, highlights the importance of exploring unique three-dimensional structures like that of this compound. nih.gov
Catalysis and Ligand Development: Chiral vicinal amino thioethers are known to be effective ligands in asymmetric catalysis. The synthesis of enantiomerically pure forms of this compound could provide new ligands for a variety of metal-catalyzed reactions, contributing to the development of more efficient and selective synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDFFMJUBFRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306672 | |
| Record name | 2-(Methylthio)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-54-7 | |
| Record name | 2-(Methylthio)cyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98278-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 2-(Methylsulfanyl)cyclopentan-1-amine and Related Structures
Direct approaches to the target compound and its analogues often involve the initial formation of the cyclopentane (B165970) core, followed by the introduction of the required functional groups.
The formation of the cyclopentane ring is a foundational step in the synthesis of this compound. Various cyclization strategies are employed in organic synthesis to construct five-membered rings. studysmarter.co.uk These reactions often start with a linear molecule that is induced to form a cyclic compound. studysmarter.co.uk
Common strategies for forming cyclopentane rings include:
Ring-closing metathesis: This powerful reaction utilizes catalysts, often based on ruthenium, to form cyclic alkenes from diene precursors. organic-chemistry.org These cyclic alkenes can then be further functionalized.
Radical cyclization: This method involves the generation of a radical which then attacks an unsaturated bond within the same molecule to form a ring.
[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. organic-chemistry.org For instance, the coupling of an activated olefin with an all-carbon (1,3)-dipole bound to a chiral metal center is a contemporary method for cyclopentane synthesis. nih.gov
Cationic cyclization: Unsaturated precursors can undergo cyclization initiated by a cationic center. For example, unsaturated oxyallyl cations can undergo a 5-exo-cyclization to form vinylcyclopentane (B1346689) derivatives with moderate to excellent stereoselectivity. acs.org Similarly, ring-expanding annulations can be initiated by cationic intermediates to form a cyclopentane ring fused to an existing ring system. acs.org
Ring Contraction: In some instances, a six-membered ring can be contracted to a five-membered ring. researchgate.net The Favorskii rearrangement is a well-known example of a ring contraction reaction. researchgate.net
These cyclization methods provide access to a variety of substituted cyclopentane precursors which can then be elaborated to introduce the desired amine and thioether functionalities.
Once the cyclopentane core is established, the next critical phase is the introduction of the amine and thioether groups. This is typically achieved through a series of functional group interconversions (FGIs). imperial.ac.uk FGIs are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk
Installation of the Amine Group: The amine group can be introduced through several methods:
Reductive Amination: A cyclopentanone (B42830) precursor can be reacted with an amine (or ammonia) in the presence of a reducing agent to form the cyclopentylamine (B150401).
Reduction of Nitro Groups: A nitrocyclopentane (B1585555) derivative can be reduced to the corresponding amine using methods like catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reducing agents. fiveable.mesolubilityofthings.com
Reduction of Azides: An azide (B81097) group, often introduced via nucleophilic substitution of a leaving group (like a tosylate or halide) with sodium azide, can be reduced to a primary amine. ub.edu
From Alcohols: Alcohols can be converted into good leaving groups (e.g., tosylates or mesylates) and then displaced by an amine or an azide, which is subsequently reduced. fiveable.meub.edu The Mitsunobu reaction is another method to convert an alcohol to an amine with inversion of stereochemistry. fiveable.me
Installation of the Thioether Group: The methylsulfanyl (thioether) group is commonly installed via nucleophilic substitution:
From Halides or Sulfonates: A cyclopentyl halide or sulfonate can react with a thiolate nucleophile, such as sodium thiomethoxide (NaSMe), to form the thioether. ub.edu
From Alcohols: Similar to amine installation, an alcohol can be activated and then displaced by a thiolate.
From Thiols: A cyclopentanethiol (B157770) can be alkylated with a methylating agent (e.g., methyl iodide) in the presence of a base to form the methyl thioether.
A plausible synthetic route to this compound could start from cyclopentene (B43876) oxide. Ring-opening of the epoxide with a nitrogen nucleophile (like ammonia (B1221849) or a protected amine) would yield a 2-aminocyclopentanol. The hydroxyl group could then be converted to a leaving group and displaced by a methylthiolate nucleophile. Alternatively, ring-opening with a sulfur nucleophile followed by functionalization of the resulting alcohol to an amine is also a viable strategy. The regioselectivity of the epoxide ring-opening is a critical factor in these approaches. nih.gov
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
Achiral synthesis of this compound will produce a mixture of stereoisomers. To obtain enantiomerically pure or enriched forms of the compound, stereoselective and asymmetric synthetic methods are required. These methods are crucial in modern organic synthesis, especially for the preparation of biologically active molecules where a specific stereoisomer is often responsible for the desired activity. nih.gov
The development of stereoselective methods to access substituted aminocyclopentanes is an active area of research. These methods aim to control the relative and absolute stereochemistry of the substituents on the cyclopentane ring.
Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselectivity of an aza-Michael reaction to form functionalized cyclopentanones can be influenced by hydrogen bonding with a tertiary alcohol already present in the molecule. worktribe.com
Reagent-Controlled Diastereoselective Reactions: The choice of reagents can dictate the stereochemical outcome. For instance, the stereoselective synthesis of cyclopentanes with four contiguous stereocenters has been achieved with high diastereoselectivity and enantioselectivity using a domino reaction initiated by a rhodium vinylcarbene. nih.gov
Enantioselective Cycloadditions: Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral transition metal complexes, can produce highly enantioenriched cyclopentane derivatives. organic-chemistry.org
Asymmetric Rearrangements: The enantioselective rearrangement of 4-amino-substituted cyclopentene oxides, mediated by a chiral base, can provide access to chiral 4-aminocyclopent-2-en-1-ols, which are valuable intermediates. york.ac.uk
These strategies provide access to chiral aminocyclopentane scaffolds that can be further elaborated to introduce the methylsulfanyl group, preserving the desired stereochemistry.
Chiral auxiliaries and catalysts are powerful tools for asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs a subsequent reaction to proceed diastereoselectively, after which the auxiliary is removed, yielding an enantioenriched product. youtube.com For example, a three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by a directed cyclopropanation and a retro-aldol cleavage, has been used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This concept of using a temporary stereocenter can be adapted for the synthesis of other chiral molecules.
Catalyst-Controlled Methods: Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This is a highly efficient and atom-economical approach.
Organocatalysis: Chiral organic molecules can act as catalysts. For example, chiral bifunctional catalysts have been used in organocascade reactions to produce spirooxindole-fused cyclopentanes with excellent stereochemical outcomes. nih.govacs.org
Transition Metal Catalysis: Chiral transition metal complexes are widely used in asymmetric synthesis. Rhodium and Ruthenium complexes, for instance, are effective in a variety of transformations, including asymmetric hydrogenations and cycloisomerizations. organic-chemistry.orgnih.gov Chiral oxazaborolidines have been developed as excellent catalysts for the enantioselective reduction of a wide range of ketones. iupac.org
The following table summarizes some catalyst-controlled reactions for the synthesis of chiral cyclopentane derivatives.
| Reaction Type | Catalyst | Key Features |
| Domino Reaction | Chiral Rhodium catalyst (e.g., Rh₂(DOSP)₄) | Forms four contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov |
| Organocascade Michael/Spirocyclization | Chiral Bifunctional Catalyst (e.g., Takemoto catalyst) | Produces spirooxindole-fused cyclopentanes with high enantioselectivity. nih.govacs.org |
| Enantioselective Ketone Reduction | Chiral Oxazaborolidine (CBS catalyst) | Wide scope and predictable absolute stereochemistry. iupac.org |
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govtandfonline.com Enzymes often operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net
Kinetic Resolution: Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of chiral molecules. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govmdpi.comresearchgate.net For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) has been optimized to produce the product with high enantiomeric purity. mdpi.com This approach could be applied to resolve a racemic mixture of this compound or a suitable precursor.
Asymmetric Synthesis: Enzymes can also be used for the asymmetric synthesis of chiral amines from prochiral precursors.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone, producing a chiral amine. oup.com Transaminases have been engineered to have a broad substrate scope and high stereoselectivity. researchgate.netnih.gov
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines, using ammonia as the amino donor. researchgate.netnih.gov
The use of immobilized enzymes can enhance their stability and reusability, making the process more economically viable for industrial applications. oup.comnih.gov
The following table provides an overview of enzymatic methods applicable to chiral amine synthesis.
| Enzymatic Method | Enzyme Class | Transformation | Key Advantages |
| Kinetic Resolution | Lipases | Selective acylation/hydrolysis of one enantiomer in a racemate. mdpi.com | High enantioselectivity, mild conditions. mdpi.com |
| Asymmetric Synthesis | Transaminases (TAs) | Conversion of a prochiral ketone to a chiral amine. oup.com | Excellent stereoselectivity, no need for costly cofactor regeneration. oup.com |
| Asymmetric Synthesis | Amine Dehydrogenases (AmDHs) | Reductive amination of a prochiral ketone to a chiral amine. researchgate.netnih.gov | High stereoselectivity, direct use of ammonia. nih.gov |
Novel Synthetic Route Development
Recent advancements in synthetic organic chemistry have provided powerful tools for constructing complex molecular architectures. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to rapidly build molecular complexity, all of which are crucial for the synthesis of molecules like this compound.
Photochemical transformations have emerged as a powerful strategy for the synthesis of complex molecules, using light to access highly reactive intermediates. researchgate.net A notable development in this area is the photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes to produce aminocyclopentane derivatives. nih.govnih.govresearchgate.net
This method utilizes a "masked N-centered radical" approach. nih.govchemrxiv.org A cyclopropylimine is excited by visible light (e.g., 390 nm violet light), generating an excited state diradical. nih.govchemrxiv.org This intermediate initiates the fragmentation of the strained cyclopropane (B1198618) ring, followed by a cycloaddition with an alkene. The resulting products can then be converted to N-functionalized aminocyclopentanes. nih.govresearchgate.net A key advantage of this strategy is its ability to operate in continuous flow, making it amenable to gram-scale production. chemrxiv.org The process is a modular, three-step, one-pot procedure that allows for the rapid generation of diversely substituted aminocyclopentanes from simple starting materials. chemrxiv.org
The scope of the reaction is broad, tolerating neutral, electron-deficient, and electron-rich alkene systems. nih.gov This flexibility allows for the introduction of various substituents onto the cyclopentane ring.
Table 1: Key Features of Photochemical Aminocyclopentane Synthesis
| Feature | Description | Reference |
| Reaction Type | Intermolecular formal [3+2] cycloaddition | nih.govresearchgate.net |
| Key Intermediates | Excited state diradical, N-centered radical | nih.govchemrxiv.org |
| Light Source | Visible light (e.g., 390 nm violet light) | nih.govchemrxiv.org |
| Starting Materials | Cyclopropylimines and alkenes | nih.govresearchgate.net |
| Key Advantage | Can be operated in continuous flow for scalability | chemrxiv.org |
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N and C-S bonds with high efficiency. The synthesis of a molecule containing both a cyclic amine and a thioether, such as this compound, can leverage these powerful methods.
Cyclic Amine Synthesis: Transition metal-catalyzed C-H amination provides a direct route to cyclic amines, transforming ubiquitous C-H bonds into valuable C-N bonds. acs.org Catalysts based on palladium, copper, and other metals are widely used. For instance, copper(II) acetate (B1210297) has been used to catalyze intramolecular C-H amination to form benzimidazoles. acs.org A primary strategy for functionalizing cyclic amines is the remote C-H bond functionalization, which allows for the introduction of substituents at positions other than the one adjacent to the nitrogen atom. thieme-connect.comthieme-connect.comresearchgate.net This approach is challenging but offers a direct way to build complexity on the carbocyclic ring of the amine. thieme-connect.comthieme-connect.com
Thioether Framework Synthesis: The formation of the thioether (C-S) bond is frequently accomplished via transition metal-catalyzed cross-coupling reactions. thieme-connect.com The Migita coupling, which typically uses a palladium catalyst, is a classic example used for coupling aryl halides with thiols. thieme-connect.com However, there is a growing interest in using more sustainable and cost-effective metals like copper and nickel. thieme-connect.comchemrevlett.comacsgcipr.org Nickel nanoparticles, for example, have been shown to effectively catalyze the dehydrative C-S coupling of alcohols with thiols under ambient conditions. chemrevlett.com Furthermore, thioethers themselves can act as directing groups in transition-metal-catalyzed C-H functionalization, allowing for further derivatization. nih.gov
Table 2: Selected Transition Metal-Catalyzed Reactions for Framework Synthesis
| Framework | Reaction Type | Catalyst System (Example) | Key Features | Reference(s) |
| Cyclic Amine | Remote C-H Functionalization | Transition Metal Catalysts | Direct installation of functional groups on the ring. | thieme-connect.comthieme-connect.comresearchgate.net |
| Thioether | Cross-Coupling | Pd(PPh₃)₄ (Migita Coupling) | Couples aryl/alkyl halides with thiols. | thieme-connect.com |
| Thioether | Dehydrative Coupling | Nano-Nickel | Couples alcohols with thiols at room temperature. | chemrevlett.com |
| Thioether | C-H Functionalization | Palladium(II) | Thioether group directs functionalization of arenes. | nih.gov |
A significant drawback in traditional thioether synthesis is the use of thiols, which are notorious for their foul odor and toxicity. nih.govrsc.org To circumvent this issue, a variety of thiol-free sulfur-transfer reagents have been developed. These reagents are typically more stable, less odorous, and safer to handle. nih.govresearchgate.net
One prominent class of thiol-free reagents is xanthates (e.g., ROCS₂K). researchgate.netnih.gov Xanthates are odorless, stable, and low-cost, and can be used to synthesize both dialkyl and alkyl aryl thioethers. nih.gov The reaction often proceeds under transition-metal-free and base-free conditions through the nucleophilic substitution of alkyl or aryl halides. nih.govresearchgate.net
Another effective thiol-free approach involves potassium thioacetate (B1230152) (PTA) . nih.gov A one-pot method using benzyl (B1604629) bromides, PTA, and Oxone® has been reported for the synthesis of sulfides and sulfoxides under green, metal-free conditions. nih.gov Other thiol surrogates that have been explored include:
Sodium thiosulfate (B1220275) thieme-connect.com
Dimethyl sulfoxide (B87167) (DMSO) researchgate.net
Bunte salts rsc.orgresearchgate.net
N-substituted sulfanylsuccinimides rsc.org
These methods provide a more sustainable and user-friendly alternative for incorporating the methylsulfanyl group into the target molecule. rsc.org
Ring System Construction and Functionalization Strategies
The construction and subsequent functionalization of the cyclopentane ring are critical steps in the synthesis of this compound. Modern synthetic strategies offer efficient ways to build this core structure and introduce the required functional groups with high control.
As discussed previously, photochemical [3+2] cycloadditions are a powerful tool for constructing the aminocyclopentane ring system itself. researchgate.net This method allows for the rapid assembly of structurally and stereochemically diverse scaffolds from relatively simple precursors. researchgate.net
Once the cyclic amine is formed, transition-metal-catalyzed C-H bond functionalization stands out as a highly effective strategy for late-stage modification. thieme-connect.comthieme.de This allows for the direct introduction of substituents onto the cyclopentane ring, avoiding the need for pre-functionalized starting materials. thieme-connect.comthieme-connect.com While functionalization at the α-position (adjacent to the nitrogen) is common, methods for remote C-H functionalization are particularly valuable as they enable modifications at other positions on the ring, which is often challenging to achieve through classical methods. thieme-connect.comresearchgate.net These reactions are typically initiated through various mechanistic pathways, including those involving the lone pair of electrons on the amine nitrogen. thieme-connect.com The development of these strategies is crucial for accessing a wide range of substituted cyclic amines, which are key structures in many bioactive molecules. thieme-connect.comthieme.de
Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions of the Thioether Moiety
The sulfur atom in the methylsulfanyl group is susceptible to oxidation, a common transformation for thioethers. This reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The specific oxidant and reaction conditions determine the final product.
Table 1: Oxidation States of the Sulfur Moiety
| Functional Group | Oxidation State | Key Characteristics |
|---|---|---|
| Thioether (-SCH₃) | Low | Nucleophilic sulfur atom |
| Sulfoxide (-S(O)CH₃) | Intermediate | Chiral center at sulfur; electron-withdrawing |
Reduction Reactions of the Amine Group and Cyclic System
The functional groups present in 2-(Methylsulfanyl)cyclopentan-1-amine are generally in a reduced state. The primary amine group is typically resistant to further reduction under standard chemical conditions. Similarly, the cyclopentane (B165970) ring is a saturated aliphatic system and does not undergo reduction unless subjected to harsh conditions that would lead to ring-opening, which is not a common or controlled transformation.
However, reduction reactions are integral to the synthesis of related compounds, where precursor functional groups are reduced to yield the final structure. evitachem.com For example, an amine group can be formed through the reduction of a nitro group, an azide (B81097), a nitrile, or an imine. Likewise, the cyclopentane scaffold can be synthesized via the reduction of a cyclopentene (B43876) or cyclopentanone (B42830) precursor.
Nucleophilic and Electrophilic Reactivity of Amine and Thioether Functional Groups
Both the primary amine and the thioether groups possess lone pairs of electrons, rendering them nucleophilic.
The nitrogen atom of the primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. evitachem.com This includes reactions like acylation (to form amides), alkylation (to form secondary and tertiary amines), and reaction with carbonyl compounds (to form imines). The nucleophilicity of primary amines like the one in the title compound is a well-established chemical principle, with their reactivity being comparable to other small primary amines. nih.govresearchgate.net
The sulfur atom of the thioether group is also nucleophilic, although generally less so than the amine. It can react with strong electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts.
Conversely, the presence of these functional groups can induce electrophilic character at adjacent atoms. As mentioned, oxidation of the thioether to a sulfonyl group significantly enhances the electrophilicity of the neighboring carbon atoms on the cyclopentane ring. evitachem.com
Table 2: Summary of Functional Group Reactivity
| Functional Group | Type of Reactivity | Common Reactions |
|---|---|---|
| **Amine (-NH₂) ** | Nucleophilic | Acylation, Alkylation, Imine formation |
| Thioether (-SCH₃) | Nucleophilic | S-alkylation, Oxidation |
| Cyclopentane Ring | Generally Inert | Can be functionalized via adjacent group influence |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms by which this compound is formed and functionalized is crucial for synthetic design. Research into related systems sheds light on plausible mechanistic pathways.
Radical chemistry offers powerful methods for the formation of C-N and C-S bonds. The generation of α-amino radicals is a key step in the synthesis of many amine-containing compounds. nih.gov One reported method involves the single-electron reduction of an alkyliminium ion to form an α-amino radical, which can then participate in further reactions, such as cyclizations to form cyclopentyl amine structures. cam.ac.uk
DFT calculations have been employed to study radical reactions involving amines, such as the 1,4-hydrogen transfer from a 1-amino-substituted 1-hydroxyallyl radical. nih.gov These studies support the feasibility of radical-mediated pathways in amine synthesis and functionalization. While specific studies on the radical formation of the thioether in this exact molecule are scarce, the radical addition of thiols to alkenes (thiol-ene reaction) is a fundamental and efficient method for creating C-S bonds, representing a plausible pathway for installing the methylsulfanyl group onto a cyclopentene precursor.
The formation of charge-transfer (CT) complexes is an important mechanistic feature in some synthetic reactions. ed.ac.ukrsc.orgnih.gov A method for generating α-amino radicals for the synthesis of cyclopentyl methylamines has been developed that proceeds via a photoinduced charge-transfer complex. cam.ac.uk
In this mechanism, an iminium ion (formed from an amine and an aldehyde) and an aromatic thiolate form a transient, ion-pair charge-transfer complex. cam.ac.uk Computational studies support that irradiation of this complex with visible light promotes an electron transfer from the thiolate to the iminium ion. cam.ac.uk This event generates the key α-amino radical, which drives the subsequent bond-forming cyclization reaction. cam.ac.uk The formation of stable radical cation dimers through π-π orbital overlap, particularly involving sulfur-containing aromatic systems, has also been observed, highlighting the role of charge sharing in stabilizing radical intermediates. nih.gov
Controlling the three-dimensional arrangement of functional groups on the cyclopentane ring is a significant synthetic challenge. The development of catalytic enantio- and diastereoselective reactions is key to synthesizing highly functionalized chiral cyclopentanes. nih.gov
Methodologies such as the double Michael addition have been used to create polysubstituted cyclopentanes with high stereocontrol. nih.gov Furthermore, diastereoselective multicomponent reactions provide a direct route to complex and highly functionalized cyclopentenyl rings. nih.gov These strategies often employ chiral catalysts or auxiliaries to direct the approach of reagents to a specific face of the ring, thereby controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the newly formed chiral centers. Such studies are critical for the synthesis of specific stereoisomers of compounds like this compound.
Theoretical Studies of Reaction Mechanisms
Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical studies focused on the reaction mechanisms of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, transition states, and activation energies, it appears that dedicated research on this particular compound has not been published.
Theoretical studies on analogous structures, such as various cyclic amines and thioethers, are prevalent. For instance, computational analyses have been conducted on the N-acylation of cyclic amines, detailing the mechanistic steps of these transformations. Similarly, the oxidation of sulfur-containing compounds has been a subject of theoretical investigation, providing insights into the electronic changes and energy profiles of such reactions.
However, without specific studies on this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative and fall outside the required scope of detailing existing research findings. The interplay between the amine and methylsulfanyl functional groups within the cyclopentyl scaffold presents a unique case for theoretical analysis, which remains an open area for future research.
Due to the lack of specific research, no data tables containing detailed research findings on the theoretical reaction mechanisms of this compound can be provided.
Stereochemical Considerations and Conformational Analysis
Configurational Isomerism of 2-(Methylsulfanyl)cyclopentan-1-amine and its Derivatives
Configurational isomers are stereoisomers that can only be interconverted by the breaking and forming of chemical bonds. libretexts.orgyoutube.com For this compound, the presence of two stereogenic centers—at the C1 and C2 positions of the cyclopentane (B165970) ring—gives rise to the possibility of four stereoisomers. These exist as two pairs of enantiomers. The relationship between the amine and methylsulfanyl groups can be described as either cis or trans, depending on whether they are on the same or opposite sides of the ring, respectively.
The cis and trans diastereomers of this compound are distinct compounds with different physical and chemical properties. Each of these diastereomers is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.com The absolute configuration of each stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Therefore, the four possible stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair (typically the trans isomers), while the (1R,2S) and (1S,2R) isomers form the other (typically the cis isomers).
The study of such isomers is crucial, as the biological activity and pharmacological effects of chiral molecules can vary significantly between different stereoisomers. This principle is a cornerstone of medicinal chemistry and drug development. nih.gov
Conformational Preferences of the Cyclopentane Ring and Substituent Effects
Unlike the more rigid cyclohexane (B81311) ring, which predominantly adopts a chair conformation, the cyclopentane ring is highly flexible. It puckers out of a planar arrangement to relieve torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a flat structure. dalalinstitute.comscribd.com The two most commonly discussed non-planar conformations of cyclopentane are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). chempedia.info
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of this plane. In the half-chair conformation, three carbons are coplanar, with one atom puckered above and another below the plane. These conformations are very close in energy, and the barrier to interconversion is low, leading to a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring. scribd.com
The introduction of substituents on the cyclopentane ring, such as the amine and methylsulfanyl groups in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain. In general, bulky substituents favor equatorial-like positions over axial-like positions to reduce unfavorable 1,3-diaxial interactions. libretexts.org
For 1,2-disubstituted cyclopentanes, the relative stability of the cis and trans isomers and their preferred conformations depend on the interplay between torsional strain and steric hindrance between the substituents. In the trans isomer, a conformation where both substituents occupy pseudo-equatorial positions is generally favored. For the cis isomer, one substituent must be in a pseudo-axial position while the other is pseudo-equatorial, leading to a different energetic profile.
Influence of Substituents on Stereochemical Outcome and Diastereoselectivity
The stereochemical outcome of reactions to synthesize substituted cyclopentanes is highly dependent on the nature of the reactants, catalysts, and reaction conditions. The synthesis of this compound derivatives can be approached through various synthetic strategies, where controlling diastereoselectivity is a key challenge.
For instance, in the synthesis of cyclic amines, catalyst-controlled C-H functionalization has emerged as a powerful tool. The choice of catalyst can direct the reaction to favor the formation of one diastereomer over another. nih.gov Similarly, in the synthesis of cyclic β-amino acids, the stereoselectivity of key steps like aza-Michael additions can be controlled to produce specific diastereomers. nih.gov
The steric and electronic properties of existing substituents on a cyclopentane precursor can direct the approach of incoming reagents. Larger substituents will typically block one face of the ring, leading to a preference for attack from the less hindered face. This principle is fundamental in achieving diastereoselective synthesis. For example, the reduction of a substituted cyclopentanone (B42830) will often proceed with the hydride attacking from the less sterically encumbered side, leading to a predictable stereochemical outcome for the resulting alcohol.
Chemical Resolution Techniques for Enantiomeric Purity
Since the synthesis of chiral compounds from achiral starting materials often results in a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, a process known as resolution, is often necessary to obtain enantiomerically pure substances. For amines like this compound, several chemical resolution techniques are applicable.
A common method is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used for this purpose. The resulting salts are diastereomers and, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base.
Another approach is kinetic resolution, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For example, an enzyme might selectively acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.
The table below lists some common chiral resolving agents used for the resolution of amines.
| Resolving Agent | Type |
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Tartaric Acid | Chiral Acid |
| (+)-Mandelic Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| (-)-Camphor-10-sulfonic acid | Chiral Acid |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, which use the principles of quantum mechanics, are fundamental to predicting the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) can be employed to determine a variety of molecular properties for 2-(Methylsulfanyl)cyclopentan-1-amine.
Molecular Properties:
Optimized Geometry: Calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. This provides precise bond lengths, bond angles, and dihedral angles.
Spectroscopic Properties: Frequencies of molecular vibrations can be calculated and correlated with experimental infrared (IR) and Raman spectra. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to aid in spectral assignment.
Electronic Properties: Key properties such as ionization potential, electron affinity, and dipole moment can be computed. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Reactivity Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For this compound, the lone pairs on the nitrogen and sulfur atoms are expected to contribute significantly to the HOMO.
A hypothetical table of calculated properties for this compound, based on a DFT approach (e.g., B3LYP/6-31G*), is presented below.
| Property | Predicted Value (Arbitrary Units) | Significance |
| Total Energy | E | The absolute energy of the molecule in its optimized geometry. |
| HOMO Energy | EHOMO | Relates to the ionization potential and the molecule's ability to act as an electron donor. |
| LUMO Energy | ELUMO | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | N: -qN, S: -qS, C: qC, H: qH | Provides insight into the distribution of charge among the atoms, identifying potential reactive sites. |
Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT Studies)
DFT studies are a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
For this compound, computational modeling could be used to investigate various reactions, such as:
N-acylation or N-alkylation: Modeling the reaction of the amine group with an electrophile would involve locating the transition state for the nucleophilic attack of the nitrogen on the electrophile.
S-oxidation: The reaction of the methylsulfanyl group with an oxidizing agent could be studied to understand the formation of the corresponding sulfoxide (B87167) or sulfone. The calculations would help determine the most likely pathway and the activation energies involved.
By calculating the energies of all species along the reaction coordinate, a detailed reaction profile can be constructed, providing insights into the reaction's feasibility, kinetics, and thermodynamics.
Transition State Analysis and Energy Profiles of Key Reactions
A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. A TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.
Transition State Analysis for a hypothetical reaction of this compound would involve:
Locating the TS structure: Specialized algorithms are used to find the geometry of the transition state connecting reactants and products.
Frequency Calculation: A frequency calculation on the TS structure is performed to confirm its identity. A genuine TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.
Conformational Space Exploration and Energy Minimization Studies
The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain. dalalinstitute.comlibretexts.org The two most common conformations are the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry) . dalalinstitute.comresearchgate.netbiomedres.us The energy barrier between these conformers is low, leading to a dynamic process called pseudorotation. researchgate.networldscientific.com
For a substituted cyclopentane like this compound, the substituents will have different energetic preferences for being in either axial or equatorial-like positions in these conformations. Furthermore, rotation around the C-N and C-S bonds adds to the conformational complexity.
A conformational analysis would involve:
Systematic or stochastic search: Exploring the potential energy surface to identify all possible low-energy conformers (local minima).
Geometry optimization: Each identified conformer is then fully optimized to find its precise geometry and energy.
Energy comparison: The relative energies of the conformers are compared to determine their populations at a given temperature using the Boltzmann distribution.
The substituents (-NH2 and -SCH3) can be in either a cis or trans relationship. For each of these diastereomers, multiple ring conformations and side-chain orientations are possible. Computational studies can predict the most stable conformer for both the cis and trans isomers, which is crucial for understanding their physical properties and biological activity.
| Conformer Type | Substituent Positions (Hypothetical) | Relative Energy (kcal/mol) | Key Features |
| trans-1 (Envelope) | Amino (equatorial), Methylsulfanyl (axial) | 0.0 (Global Minimum) | The bulky methylsulfanyl group may prefer a pseudo-axial position to minimize certain steric interactions. |
| trans-2 (Twist) | Both substituents in pseudo-equatorial positions | +0.5 | A low-energy conformer that may be significantly populated at room temperature. |
| cis-1 (Envelope) | Amino (equatorial), Methylsulfanyl (equatorial) | +1.2 | Potential for steric strain between the adjacent equatorial substituents. |
| cis-2 (Twist) | One substituent axial, one equatorial | +1.5 | The relative stability would depend on the specific torsional and steric interactions in this arrangement. |
Electronic Structure Analysis and Bonding Characteristics
An analysis of the electronic structure provides a deeper understanding of the bonding within this compound.
Natural Bond Orbital (NBO) Analysis: This method allows for the study of charge distribution and interactions between orbitals. It can quantify the hybridization of atoms and the nature of the bonds (e.g., sigma, pi). For this molecule, NBO analysis would be useful to investigate:
The nature of the C-S and C-N bonds.
Hyperconjugative interactions, such as the donation of electron density from the nitrogen or sulfur lone pairs into anti-bonding orbitals of adjacent bonds. These interactions can influence conformational preferences and reactivity. nih.gov
Atoms in Molecules (AIM) Theory: This theory analyzes the topology of the electron density to define atoms and bonds. It can be used to characterize the strength and nature of chemical bonds and non-covalent interactions, such as intramolecular hydrogen bonds, which might exist between the amine and methylsulfanyl groups in certain conformations.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(methylsulfanyl)cyclopentan-1-amine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclopentane (B165970) ring, the methyl group of the methylsulfanyl substituent, and the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms. The protons on the carbons bearing the amine (C1) and methylsulfanyl (C2) groups would likely appear in the downfield region compared to the other ring protons. The methyl protons of the -SCH₃ group would present as a singlet. The amine protons (-NH₂) would also likely appear as a broad singlet, and their chemical shift could be concentration-dependent and affected by the solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to show six distinct signals, corresponding to the five carbons of the cyclopentane ring and the one carbon of the methyl group. The carbons directly attached to the electronegative nitrogen and sulfur atoms (C1 and C2) would be the most deshielded and thus appear at the highest chemical shifts. The chemical shift of the methyl carbon would be characteristic for a methylsulfanyl group.
Due to the presence of two stereocenters (at C1 and C2), the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) would influence the coupling constants (J-values) between the protons on C1 and C2 in the ¹H NMR spectrum. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to determine the spatial proximity of protons and thus help in assigning the relative stereochemistry.
Predicted ¹³C NMR Data for a Related Compound
| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Cyclopentylamine (B150401) | C1 (CH-NH₂) | 54.0 |
| C2/C5 (CH₂) | 34.5 |
Note: Data for Cyclopentylamine. The presence of the methylsulfanyl group in the target compound would alter these shifts.
Mass Spectrometry for Comprehensive Molecular Characterization (Beyond basic identification)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₆H₁₃NS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The predicted monoisotopic mass is 131.07687 Da. uni.lu
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of a cyclopentyl radical or a methylsulfanylcyclopentyl radical. The presence of the sulfur atom also introduces characteristic fragmentation patterns, including the potential loss of the methylsulfanyl group.
The following table presents predicted m/z values for various adducts of this compound that could be observed in different mass spectrometry experiments. uni.lu
Predicted Mass Spectrometry Adducts for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 132.08415 |
| [M+Na]⁺ | 154.06609 |
| [M-H]⁻ | 130.06959 |
| [M+NH₄]⁺ | 149.11069 |
| [M+K]⁺ | 170.04003 |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
To perform X-ray crystallography on this compound, a suitable single crystal of the compound or a crystalline derivative would be required. The resulting crystal structure would unambiguously establish the relative stereochemistry (cis or trans) of the amine and methylsulfanyl groups on the cyclopentane ring. Furthermore, for a single enantiomer, anomalous dispersion effects could be used to determine the absolute configuration (R or S) at each of the two chiral centers (C1 and C2).
While no crystal structure for this compound itself was found in the searched literature, a search for related structures revealed a crystal structure for a more complex molecule containing a cyclopentylamine moiety, demonstrating the feasibility of such analyses for this class of compounds. researchgate.net
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Confirmation
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
For a chiral compound like this compound, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. rsc.orgresearchgate.net This is often achieved by comparing the CD signal of the sample to that of a pure enantiomer. In some cases, derivatization of the amine with a chiral chromophoric agent can be used to induce a CD signal in a convenient spectral region. nih.gov
Furthermore, the sign and shape of the CD or ORD spectrum can be correlated with the absolute configuration of the molecule. This is often done by comparing the experimental spectrum to the theoretically calculated spectrum for a known absolute configuration using quantum chemical calculations. mdpi.com These techniques, therefore, provide a powerful, non-destructive method for both quantifying the enantiopurity and confirming the absolute stereochemistry of this compound.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for Advanced Cyclic Amine and Thioether Scaffolds
The bifunctional nature of 2-(methylsulfanyl)cyclopentan-1-amine, containing both a nucleophilic amine and a sulfur-containing moiety, makes it a promising starting material for the synthesis of more elaborate cyclic amine and thioether structures. The reactivity of these functional groups can be selectively harnessed to build larger ring systems or to introduce further molecular diversity.
Cyclopentane (B165970) derivatives are integral components of numerous natural products and biologically active molecules. chemrxiv.org The synthesis of enantiomerically pure cyclopentane building blocks is a significant area of research in organic chemistry. researchgate.net General methods for the synthesis of cyclic amines often involve the cyclization of amino alcohols or the reaction of primary amines with diols or dihalides. orgsyn.orgorganic-chemistry.org For instance, a one-pot preparation of cyclic amines from amino alcohols has been demonstrated, and various methods for the N-heterocyclization of primary amines have been developed. orgsyn.orgorganic-chemistry.org
The thioether group in this compound can also participate in a range of chemical transformations. The synthesis of thioethers is a common operation in the pharmaceutical industry, often achieved through nucleophilic substitution reactions where a thiol or thiolate is reacted with an electrophile. acsgcipr.org Convergent synthetic routes have been developed for thioether-containing peptides, highlighting the importance of this functional group in complex molecules. nih.govnih.gov
The following table outlines potential synthetic transformations for this compound to yield advanced cyclic scaffolds:
| Starting Material | Reagent/Reaction Condition | Resulting Scaffold |
| This compound | Dihalide (e.g., 1,4-dibromobutane) | N-substituted pyrrolidine (B122466) derivative |
| This compound | Diol with catalyst (e.g., Cp*Ir complex) organic-chemistry.org | N-substituted cyclic amine |
| This compound | Halo acid followed by intramolecular amidation | Lactam with a thioether side chain |
| This compound | Oxidation of thioether to sulfoxide (B87167)/sulfone | Modified cyclopentylamine (B150401) scaffold |
Integration into Polycyclic and Heterocyclic Systems
The cyclopentane ring of this compound can serve as a foundational element for the construction of more complex polycyclic and heterocyclic systems. The functional groups present allow for annulation reactions, where additional rings are fused onto the initial cyclopentane core.
The synthesis of fused heterocyclic systems is an active area of chemical research. For example, enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles with various biological activities. nih.gov While not directly involving this compound, these methods demonstrate how functionalized starting materials can be elaborated into complex heterocyclic structures. The amine group of this compound could be converted into an enamine, which could then undergo cyclization reactions to form fused pyridines, pyrimidines, or other heterocyclic rings.
The thioether functionality can also play a role in the formation of sulfur-containing heterocycles. For instance, methods exist for the synthesis of thioether-containing peptides and other sulfur-bridged compounds. nih.govgoogle.com These strategies could potentially be adapted to incorporate the this compound scaffold into larger, bridged polycyclic structures.
The table below illustrates hypothetical pathways for integrating the this compound core into larger systems:
| Reaction Type | Reagents | Potential Polycyclic/Heterocyclic Product |
| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline analogue fused to cyclopentane |
| Friedländer Annulation | α,β-Unsaturated ketone | Quinoline derivative fused to cyclopentane |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Pyrrole-substituted cyclopentane |
| Thiophene Synthesis | α-Haloketone and base | Thieno[2,3-b]cyclopentane derivative |
Utilization in Scaffold Diversification and Library Synthesis for Chemical Biology Research
In chemical biology and drug discovery, the generation of diverse molecular libraries is crucial for identifying new biologically active compounds. The structure of this compound is well-suited for scaffold diversification and parallel synthesis due to its two distinct functional handles. nih.gov
Parallel synthesis techniques allow for the rapid creation of a large number of compounds from a common core structure. nih.gov The amine group of this compound can be readily acylated, sulfonated, or alkylated with a variety of building blocks, while the thioether can be oxidized or otherwise modified. This dual reactivity enables the generation of a library of compounds with diverse substituents and properties around the central cyclopentane scaffold.
For example, a library could be constructed by reacting this compound with a set of different carboxylic acids to form a series of amides. Each of these amides could then be subjected to a set of different oxidizing agents to convert the thioether to a sulfoxide or sulfone, thereby creating a two-dimensional library of compounds. Such libraries are valuable for high-throughput screening to identify compounds with desired biological activities.
The following table provides an example of a diversification strategy for this compound:
| Library Generation Step | Reagent Set | Resulting Compound Class |
| Step 1: Amidation | Library of diverse carboxylic acids | Amide library with constant thioether |
| Step 2: Oxidation | Library of oxidizing agents (e.g., m-CPBA, H₂O₂) | Sulfoxide/Sulfone library with diverse amide groups |
| Step 1: Sulfonylation | Library of diverse sulfonyl chlorides | Sulfonamide library with constant thioether |
| Step 2: Alkylation of Sulfur | Library of alkyl halides | Sulfonium (B1226848) salt library with diverse sulfonamide groups |
Development of Novel Ligands Incorporating the this compound Core
The presence of both a nitrogen and a sulfur atom in this compound makes it an attractive candidate for the development of novel ligands for metal complexes. Both the amine and the thioether can act as donor atoms to coordinate with a variety of metal ions. The synthesis of ligands containing amino and thioether functionalities is an established area of coordination chemistry. researchgate.netrsc.org
For example, amino-alcohol ligands have been synthesized and their ability to complex metal ions has been studied. nih.gov Similarly, sulfur-containing ligands have been used to synthesize novel metal complexes with potential applications in catalysis and medicine. mdpi.com The cyclopentane backbone of this compound provides a rigid scaffold that can pre-organize the donor atoms for effective coordination, potentially leading to complexes with specific geometries and reactivities.
The development of such ligands could lead to new catalysts for asymmetric synthesis, novel imaging agents, or therapeutic metal-based drugs. The properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the cyclopentane ring or by further functionalizing the amine or thioether groups.
The table below summarizes the potential of this compound as a ligand:
| Metal Ion | Potential Coordination Mode | Potential Application of Complex |
| Palladium(II) | Bidentate (N, S) | Cross-coupling catalysis |
| Copper(II) | Bidentate (N, S) or bridging | Antimicrobial agent, enzyme mimic |
| Ruthenium(II) | Bidentate (N, S) | Asymmetric transfer hydrogenation |
| Gadolinium(III) | Multidentate (with further functionalization) | MRI contrast agent |
Emerging Research Avenues and Future Perspectives
The unique structural features of 2-(methylsulfanyl)cyclopentan-1-amine, which combine a cyclic aliphatic scaffold, a primary amine, and a thioether group, position it as a compound of interest for future chemical research. The exploration of this molecule is poised to benefit from cutting-edge synthetic technologies and methodologies, opening up new possibilities in scalable production, sustainable chemistry, materials science, and the creation of complex molecular architectures.
Q & A
What are effective synthetic strategies for 2-(Methylsulfanyl)cyclopentan-1-amine, and how do reaction conditions influence yield?
Basic
Methodological Answer:
Synthesis typically involves reductive amination of cyclopentanone derivatives. For example:
- Route A: React cyclopentanone with methylsulfanylethylamine in the presence of a reducing agent (e.g., NaBH or catalytic hydrogenation with Pd/C).
- Route B: Nucleophilic substitution of 2-chlorocyclopentan-1-amine with methylsulfanyl groups under basic conditions (e.g., KCO in DMF).
Key Factors:
- Solvent: Polar aprotic solvents (DMF, THF) improve reactivity.
- Temperature: Optimal yields (~70-85%) occur at 60-80°C for 12-24 hours.
- Catalyst: Pd/C (5% w/w) under H (1-3 atm) enhances selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
